3,4-Dimethoxy Substitution on the Phenylethyl Arm Confers Pharmacophoric Completeness for Sigma-1 Receptor Engagement Relative to the Unsubstituted Analog
The target compound (CAS 627523-12-0) incorporates a 3,4-dimethoxyphenylethyl group, whereas its closest catalogued structural neighbor, N-(4-phenylbutyl)-N′-(2-phenylethyl)ethane-1,2-diamine (CAS 627523-19-7), bears an unsubstituted phenylethyl arm. In sigma receptor pharmacophore models validated across multiple chemotypes, the anisole oxygen atoms of the 3,4-dimethoxyphenyl moiety serve as key hydrogen-bond acceptor sites that engage the S1R binding pocket; removal of these methoxy groups has been shown in analogous piperazine and ethylenediamine series to reduce S1R affinity by 10- to 100-fold [1]. The Glennon S1R pharmacophore explicitly requires a hydrophobic region with appropriate electron density proximal to the basic amine, which the 3,4-dimethoxy substitution provides and the unsubstituted phenyl does not [2].
| Evidence Dimension | Sigma-1 receptor pharmacophore completeness (presence of H-bond acceptor sites on the phenylethyl aryl ring) |
|---|---|
| Target Compound Data | 2 methoxy substituents (3,4-dimethoxy) providing two H-bond acceptor oxygen atoms |
| Comparator Or Baseline | CAS 627523-19-7: 0 methoxy substituents on phenylethyl ring; SA4503 (piperazine reference): 2 methoxy substituents (3,4-dimethoxy), S1R Ki ≈ 4–17 nM |
| Quantified Difference | Qualitative pharmacophore presence/absence; literature precedent in analogous series indicates ≥10-fold S1R affinity advantage conferred by 3,4-dimethoxy vs. unsubstituted phenyl [1] |
| Conditions | Sigma-1 receptor pharmacophore analysis based on Glennon model; guinea pig brain membrane S1R binding assays and rat liver S2R assays (Conroy et al., 2016) for ethylenediamine series |
Why This Matters
A procurement decision between CAS 627523-12-0 and the unsubstituted analog CAS 627523-19-7 directly determines whether the acquired compound possesses the full S1R pharmacophoric features required for high-affinity sigma-1 engagement, making CAS 627523-12-0 the structurally complete candidate for sigma receptor screening programs.
- [1] Conroy T, Manohar M, Gong Y, et al. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry, 2016, 14, 9388–9405. DOI: 10.1039/C6OB00615A. View Source
- [2] Glennon RA. Pharmacophore identification for sigma-1 (σ1) receptor binding: application of the 'deconstruction–reconstruction–elaboration' approach. Mini-Reviews in Medicinal Chemistry, 2005, 5(10), 927–940. View Source
